Itameline

描述

依他美林是一种具有胆碱能活性的化学化合物这种活性代谢物作为一种非选择性毒蕈碱受体激动剂,这意味着它可以与毒蕈碱受体结合并激活它们,而无需对任何特定亚型偏好 . 依他美林已被研究用于其减轻由胆碱能传递受损引起的记忆缺陷的潜力 .

准备方法

依他美林的合成涉及多个步骤。一种常见的方法从吡啶-3-甲醛O-甲基肟的制备开始。然后将这种中间体进行进一步反应以生成依他美林。 所使用的具体反应条件和试剂可能会有所不同,但通常涉及使用有机溶剂和催化剂来促进反应 .

依他美林的工业生产遵循类似的合成路线,但规模扩大以适应更大的数量。 该工艺针对效率和产量进行了优化,确保该化合物能够以足以用于研究和潜在治疗用途的量生产 .

化学反应分析

依他美林经历各种化学反应,包括:

氧化: 依他美林可以被氧化形成不同的代谢物。这些反应中常用的氧化剂包括高锰酸钾和过氧化氢。

还原: 还原反应可以将依他美林转化为不同的还原形式。典型的还原剂包括硼氢化钠和氢化铝锂。

取代: 依他美林可以进行取代反应,其中一个官能团被另一个官能团取代。这些反应通常需要特定的催化剂和条件才能有效地进行。

从这些反应中形成的主要产物取决于所使用的具体试剂和条件。 例如,氧化可能会产生各种氧化的代谢物,而还原可以产生化合物的不同还原形式 .

科学研究应用

作用机制

依他美林通过与中枢神经系统中的毒蕈碱受体结合并激活它们来发挥作用。这些受体参与各种生理过程,包括记忆和认知功能。 通过增强胆碱能传递,依他美林可以在胆碱能功能受损的动物模型中改善记忆和认知能力 .

依他美林的分子靶标包括不同亚型的毒蕈碱受体。依他美林与这些受体结合后,会激活细胞内信号通路,导致神经递质和其他信号分子的释放。 这种激活最终导致胆碱能传递和认知功能的改善 .

相似化合物的比较

生物活性

Itameline is a compound that has garnered attention due to its diverse biological activities. This article explores the various aspects of its biological activity, including anti-inflammatory properties, cytotoxic effects, and potential applications in treating various diseases.

Overview of this compound

This compound belongs to the class of meroterpenoids, which are known for their wide spectrum of biological activities. Meroterpenoids are compounds that combine terpenoid and non-terpenoid structures, often derived from fungi or plants. The unique structure of this compound contributes significantly to its biological effects.

1. Anti-Inflammatory Activity

Recent studies have highlighted this compound’s potential as an anti-inflammatory agent. Research indicates that compounds with similar structures exhibit significant inhibitory effects on nitric oxide (NO) release, a key mediator in inflammation. For instance, certain pimarane-type diterpenes have shown inhibition rates exceeding 60% on NO release at concentrations as low as 10 μmol/L .

Table 1: Inhibitory Effects on Nitric Oxide Release

| Compound | Inhibition Rate (%) at 10 μmol/L | Safe Concentration (μmol/L) |

|---|---|---|

| This compound | >60 | >40 |

| Dexamethasone | 72 | - |

| Compound X | 89 | >40 |

In vivo studies using zebrafish models demonstrated that this compound significantly reduced the migration of inflammatory cells induced by inflammatory stimuli, further supporting its role as an anti-inflammatory agent .

2. Cytotoxic Effects

This compound has also been studied for its cytotoxic properties against various cancer cell lines. Meroterpenoids isolated from different fungal sources have shown promising results in inhibiting the growth of cancer cells. For example, certain compounds have demonstrated IC50 values in the low micromolar range against lung and breast cancer cells .

Table 2: Cytotoxicity of Meroterpenoids

| Compound | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| This compound | Lung Cancer | 13.5 |

| Compound Y | Breast Cancer | 5.7 |

| Compound Z | Erythroleukemia | 24.1 |

The cytotoxic effects are attributed to the ability of these compounds to induce apoptosis and inhibit cell proliferation through various mechanisms, including the inhibition of COX-2 expression, which is often upregulated in cancerous tissues .

Case Studies

Several case studies have demonstrated the effectiveness of this compound and related compounds in clinical and preclinical settings:

- Case Study 1: A study involving a series of meroterpenoids showed that those with specific structural features exhibited enhanced anti-cancer activity. This compound was among the compounds tested, displaying significant cytotoxicity against hepatocarcinoma cells .

- Case Study 2: In a zebrafish model, researchers observed that treatment with this compound resulted in a marked decrease in inflammatory cell migration compared to controls, underscoring its potential therapeutic application in inflammatory diseases .

属性

CAS 编号 |

145071-44-9 |

|---|---|

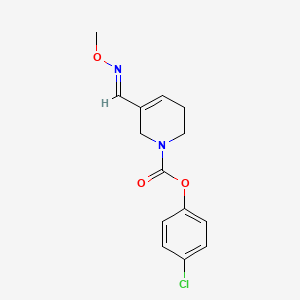

分子式 |

C14H15ClN2O3 |

分子量 |

294.73 g/mol |

IUPAC 名称 |

(4-chlorophenyl) 5-[(E)-methoxyiminomethyl]-3,6-dihydro-2H-pyridine-1-carboxylate |

InChI |

InChI=1S/C14H15ClN2O3/c1-19-16-9-11-3-2-8-17(10-11)14(18)20-13-6-4-12(15)5-7-13/h3-7,9H,2,8,10H2,1H3/b16-9+ |

InChI 键 |

CTVQNEVLCGSTKL-CXUHLZMHSA-N |

SMILES |

CON=CC1=CCCN(C1)C(=O)OC2=CC=C(C=C2)Cl |

手性 SMILES |

CO/N=C/C1=CCCN(C1)C(=O)OC2=CC=C(C=C2)Cl |

规范 SMILES |

CON=CC1=CCCN(C1)C(=O)OC2=CC=C(C=C2)Cl |

外观 |

Solid powder |

Key on ui other cas no. |

145071-44-9 |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

1-(4-chlorophenoxycarbonyl)-1,2,5,6-tetrahydropyridine-3-carboxaldehyde-O-methyloxime RU 47213 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。